Propene-1-D1

Description

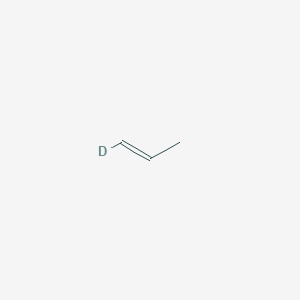

Structure

3D Structure

Properties

IUPAC Name |

1-deuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

43.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Deuterated Propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of various deuterated isotopologues of propene. The substitution of hydrogen with its heavier isotope, deuterium, induces subtle yet significant changes in the molecule's physical characteristics. Understanding these isotopic effects is crucial for applications in mechanistic studies, metabolic tracing, and the development of deuterated drugs with enhanced pharmacokinetic profiles.

This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key processes to facilitate a deeper understanding of the subject.

Core Physical Properties

The introduction of deuterium atoms into the propene molecule primarily affects its mass and vibrational energy levels. These changes, in turn, influence macroscopic properties such as boiling point, melting point, and vapor pressure.

Summary of Physical Constants

The following table summarizes the fundamental physical properties of propene and several of its deuterated analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Propene | 115-07-1 | C₃H₆ | 42.08 | -47.7[1] | -185.2[1][2] |

| Propene-1-d₁ | 1560-60-7 | C₃H₅D | 43.09 | Not available | Not available |

| Propene-1,1-d₂ | 1517-49-3 | C₃H₄D₂ | 44.09[3] | Not available | Not available |

| Propene-1,1,2-d₃ | 1517-50-6 | CH₃CD=CD₂ | 45.10[4] | Not available | Not available |

| Propene-3,3,3-d₃ | 1517-51-7 | CD₃CH=CH₂ | 45.10[5] | Not available | Not available |

| Propene-1,1,3,3,3-d₅ | 13275-25-7 | C₃HD₅ | 47.11[6] | Not available | Not available |

| Propene-d₆ | 1517-52-8 | C₃D₆ | 48.12[7][8] | -47.7[7] | -185[7][9] |

Vapor Pressure of Deuterated Propenes

A detailed study of the vapor pressures of propene-d₆, propene-d₅ (methyl group), propene-1-d₁, and propene-2-d₁ was conducted, providing valuable insight into the isotopic effects on this property. The measurements were performed over a range of low temperatures. It was observed that deuteration on the methyl group has a more pronounced effect on the vapor pressure per deuterium atom than substitution at the ethylenic positions.

Experimental Protocols

The determination of the physical properties of deuterated propenes requires precise and specialized experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of Deuterated Propene (General Protocol)

The synthesis of specifically labeled propenes often involves multi-step procedures. However, a common method for introducing deuterium is through catalytic hydrogen-deuterium exchange.

Objective: To synthesize a deuterated propene, for example, propene-d₆, from propene.

Materials:

-

Propene gas (C₃H₆)

-

Deuterium gas (D₂) or heavy water (D₂O) as the deuterium source

-

A suitable catalyst (e.g., a supported platinum or palladium catalyst)

-

High-pressure reactor

-

Gas handling and purification line

-

Cryogenic traps

Procedure:

-

Catalyst Activation: The catalyst is placed in the reactor and activated, typically by heating under a flow of hydrogen or deuterium gas to reduce any metal oxides and clean the surface.

-

Reaction Setup: The reactor is evacuated and cooled. A known amount of propene and a stoichiometric excess of the deuterium source (e.g., D₂ gas) are introduced into the reactor.

-

Reaction Conditions: The reactor is heated to the desired temperature to facilitate the exchange reaction. The optimal temperature and pressure depend on the specific catalyst and desired level of deuteration. The reaction is allowed to proceed for a set period.

-

Product Collection: After the reaction, the mixture is cooled, and the gaseous products are passed through a series of cryogenic traps to separate the deuterated propene from any unreacted starting materials or byproducts.

-

Purification: The collected deuterated propene may be further purified by fractional distillation at low temperatures to achieve high isotopic and chemical purity.

Determination of Isotopic Purity by NMR and Mass Spectrometry

Objective: To determine the isotopic enrichment and structural integrity of the synthesized deuterated propene.

Methodology: A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this purpose.[7]

-

Mass Spectrometry (MS):

-

The sample is introduced into a high-resolution mass spectrometer.

-

The full scan mass spectrum is recorded to identify the molecular ion peaks corresponding to the desired deuterated species and any other isotopologues.

-

By extracting and integrating the ion signals for each isotopic species, the percentage of isotopic purity can be calculated.[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ²H NMR spectra of the sample are acquired.

-

¹H NMR is used to identify the positions and relative amounts of any residual protons.

-

²H NMR directly detects the deuterium nuclei, confirming the positions of the deuterium labels and providing quantitative information on the isotopic abundance at each site.[8][12]

-

The combination of both ¹H and ²H NMR provides a comprehensive picture of the isotopic distribution within the molecule.

-

Vapor Pressure Measurement at Low Temperatures

Objective: To measure the vapor pressure of a deuterated propene as a function of temperature.

Apparatus:

-

A cryostat to maintain stable low temperatures.

-

A sample cell connected to a high-vacuum line.

-

A high-precision pressure measurement device, such as a mercury or capacitance manometer.

-

A calibrated temperature sensor (e.g., a platinum resistance thermometer).

Procedure:

-

Sample Degassing: A sample of the purified deuterated propene is condensed into the sample cell at liquid nitrogen temperature. The cell is then evacuated to remove any non-condensable impurities. This freeze-pump-thaw cycle is repeated several times.

-

Measurement:

-

The cryostat is set to the lowest desired temperature, and the system is allowed to reach thermal equilibrium.

-

The pressure of the vapor in equilibrium with the solid or liquid sample is recorded.

-

The temperature is then increased in small increments, and the vapor pressure is measured at each new equilibrium point.

-

This process is continued over the entire desired temperature range.

-

-

Data Analysis: The resulting pressure-temperature data can be plotted (e.g., as ln(P) vs. 1/T) to determine thermodynamic properties such as the enthalpy of vaporization using the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of deuterated propene and the application of these compounds in studying reaction mechanisms.

Caption: Experimental workflow for the synthesis and characterization of deuterated propene.

Caption: Logical diagram illustrating the use of deuterated propene to determine the kinetic isotope effect.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Propene (Propylene) [essentialchemicalindustry.org]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Propene-1-d1: A Comprehensive Technical Guide to its Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and bonding of the deuterated alkene, propene-1-d1. This isotopologue of propene, with a single deuterium atom at the C1 position, serves as a valuable tool in mechanistic studies, spectroscopic analysis, and kinetic isotope effect investigations. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of its structural isomers.

Chemical Structure and Isomerism

This compound, with the chemical formula C₃H₅D, exists as two distinct geometric isomers: cis-propene-1-d1 and trans-propene-1-d1. The presence of the deuterium atom on one of the sp² hybridized carbons of the double bond, along with a methyl group and a hydrogen atom on the other, gives rise to this stereoisomerism.

The cis isomer, also referred to as (Z)-propene-1-d1, has the deuterium atom and the methyl group on the same side of the C=C double bond. In contrast, the trans isomer, or (E)-propene-1-d1, has the deuterium atom and the methyl group on opposite sides of the double bond.

Molecular Bonding and Geometry

The fundamental bonding framework of this compound is analogous to that of propene. The two carbon atoms of the double bond are sp² hybridized, forming a sigma (σ) bond and a pi (π) bond between them. The remaining sp² orbitals on each of these carbons form σ bonds with either a hydrogen, a deuterium, or a methyl group. The carbon atom of the methyl group is sp³ hybridized, forming σ bonds with three hydrogen atoms and the C2 carbon.

The geometry around the C=C double bond is trigonal planar, with bond angles of approximately 120°. The C-C-C bond angle is slightly larger than 120° due to steric repulsion between the methyl group and the vinyl hydrogens. The substitution of a hydrogen atom with deuterium has a negligible effect on the overall molecular geometry.

Bond Lengths and Angles

Precise experimental determination of the bond lengths and angles for the individual isomers of this compound is scarce in the literature. However, the structure of the parent propene molecule has been extensively studied by microwave spectroscopy. These values provide a very close approximation for this compound.

| Bond | Length (Å) |

| C=C | 1.336 |

| C-C | 1.501 |

| C-H (vinyl) | 1.086 |

| C-H (methyl) | 1.090 |

| C-D | ~1.086 |

| Angle | Degree (°) |

| ∠C-C=C | 124.3 |

| ∠H-C=C | 121.5 |

| ∠H-C-H (vinyl) | 117.0 |

| ∠H-C-H (methyl) | 109.5 |

Table 1: Experimentally determined bond lengths and angles for propene. The C-D bond length is expected to be very similar to the C-H vinyl bond length.

Spectroscopic Properties

The isotopic substitution in this compound leads to distinct features in its spectroscopic signatures, which are instrumental in its characterization and in probing molecular structure and dynamics.

Microwave Spectroscopy

The dipole moment of the isomers also influences the intensity of the rotational transitions. The cis isomer is expected to have a small net dipole moment, while the dipole moment of the trans isomer is expected to be very close to zero due to symmetry.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of this compound are affected by the increased mass of the deuterium atom compared to hydrogen. The most significant change is observed in the C-D stretching frequency, which appears at a lower wavenumber (~2200-2300 cm⁻¹) compared to the C-H stretching frequency (~3000-3100 cm⁻¹). This isotopic shift is a hallmark of deuteration and can be used to identify the presence and location of the deuterium atom.

Other vibrational modes, such as bending and rocking motions involving the C-D bond, will also shift to lower frequencies. A detailed vibrational analysis, often supported by computational chemistry, is required to assign all the fundamental vibrational frequencies for both the cis and trans isomers.

Experimental Protocols

Synthesis of this compound

The synthesis of specifically labeled alkenes like this compound typically involves multi-step procedures. A common strategy involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of 1-bromoprop-1-yne with a deuteride reagent, followed by controlled partial hydrogenation, could yield a mixture of cis- and trans-propene-1-d1. Separation of the isomers can be achieved by techniques such as gas chromatography.

A detailed experimental protocol for a related synthesis of a deuterated alkene is outlined below, which can be adapted for this compound.

General Protocol for Deuteride Reduction of an Alkynyl Halide:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

-

Reagent Introduction: The flask is charged with a solution of the deuteride reagent (e.g., lithium aluminum deuteride) in an anhydrous ether solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.

-

Substrate Addition: A solution of the alkynyl halide (e.g., 1-bromopropyne) in the same anhydrous solvent is added dropwise to the stirred suspension of the deuteride reagent at a controlled temperature (typically 0 °C or lower).

-

Reaction: The reaction mixture is stirred for a specified period at a controlled temperature to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by the slow addition of a suitable reagent, such as D₂O or a saturated aqueous solution of sodium sulfate, to decompose the excess deuteride.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with the ether solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is carefully removed by distillation.

-

Purification: The crude product is purified by fractional distillation or preparative gas chromatography to isolate the desired deuterated allene or alkyne intermediate.

-

Partial Hydrogenation: The purified intermediate is then subjected to partial hydrogenation using a catalyst that favors the formation of the desired isomer (e.g., Lindlar's catalyst for the cis isomer or sodium in liquid ammonia for the trans isomer).

-

Final Purification: The resulting mixture of deuterated alkenes is purified by gas chromatography to separate the cis and trans isomers.

Spectroscopic Characterization

Microwave Spectroscopy:

-

Sample Introduction: A gaseous sample of the purified this compound isomer is introduced into the high-vacuum sample chamber of a microwave spectrometer.

-

Data Acquisition: The sample is subjected to microwave radiation over a range of frequencies. The absorption of radiation at specific frequencies, corresponding to rotational transitions, is detected.

-

Spectral Analysis: The resulting spectrum, consisting of a series of absorption lines, is analyzed to assign the rotational transitions to specific quantum number changes.

-

Determination of Rotational Constants: The frequencies of the assigned transitions are fitted to a Hamiltonian model for a rigid or semi-rigid rotor to determine the rotational constants (A, B, and C) and centrifugal distortion constants.

-

Structure Determination: The rotational constants of several isotopologues (including ¹³C species in natural abundance) are used to determine the substitution coordinates of the atoms and thus the complete molecular structure.

Infrared and Raman Spectroscopy:

-

Sample Preparation: For gas-phase IR spectroscopy, the sample is introduced into a gas cell with appropriate windows (e.g., KBr or CsI). For Raman spectroscopy, a liquid or gas sample can be used.

-

Data Acquisition: An infrared or Raman spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer or a Raman spectrometer, respectively.

-

Spectral Analysis: The positions and intensities of the vibrational bands are determined.

-

Vibrational Assignment: The observed bands are assigned to specific vibrational modes of the molecule with the aid of group theory, isotopic substitution effects, and comparison with the spectra of related molecules and computational predictions.

Conclusion

This compound is a molecule of significant interest in various fields of chemistry. Its distinct isomeric forms, cis and trans, exhibit unique spectroscopic properties that arise from the isotopic substitution. While a complete experimental dataset for both isomers is not yet fully available in the public domain, the established methodologies for the study of related molecules provide a clear pathway for their comprehensive characterization. The synthesis and detailed spectroscopic analysis of cis- and trans-propene-1-d1 will undoubtedly contribute to a deeper understanding of reaction mechanisms, molecular dynamics, and the subtle effects of isotopic substitution on chemical structure and bonding.

Propene-1-d1: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical identifiers, properties, and potential applications of the deuterated alkene, propene-1-d1.

This technical guide provides a detailed overview of this compound, a deuterated isotopologue of propene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require comprehensive data on this compound. The information is presented to facilitate easy access and comparison, with a focus on its chemical identifiers and physical properties.

Chemical Identifiers and Properties

This compound, also known by its IUPAC name 1-deuterioprop-1-ene, is a valuable compound in various research applications, particularly in mechanistic studies and as a labeled intermediate in chemical synthesis.[1] Its unique isotopic labeling allows for the tracing of metabolic pathways and the elucidation of reaction mechanisms.

For clarity and precise identification, a comprehensive list of its chemical identifiers is provided in the table below. These identifiers are crucial for database searches, procurement, and regulatory documentation.

| Identifier Type | Value | Source |

| CAS Number | 1560-60-7 | CDN Isotopes[2], ChemBK[3], ChemicalBook[4] |

| IUPAC Name | 1-deuterioprop-1-ene | PubChem[1] |

| Synonyms | Propylene-1-d1, 1-Deuterioprop-1-ene, deuteropropylene, (Z)-1-deuteriopropene | CDN Isotopes[2], PubChem[1] |

| Molecular Formula | C₃H₅D | ChemBK[3], ChemicalBook[4] |

| Molecular Weight | 43.09 g/mol | CDN Isotopes[2], PubChem, ChemBK[3] |

| InChI | InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D | PubChem[1] |

| InChIKey | QQONPFPTGQHPMA-MICDWDOJSA-N | PubChem[1] |

| SMILES | [2H]C=CC | PubChem[1] |

| PubChem CID | 16697568 | PubChem[1][5] |

| MDL Number | MFCD01073948 | ChemicalBook[4] |

Logical Relationship of Chemical Identifiers

The various identifiers for this compound are interconnected and provide a hierarchical means of identifying the compound. The following diagram illustrates the logical flow from the common name to the more complex, machine-readable identifiers.

Caption: Hierarchical relationship of chemical identifiers for this compound.

References

In-Depth Technical Guide to Commercial Propene-1-d1 Gas for Researchers and Drug Development Professionals

An essential resource for scientists leveraging isotopically labeled compounds, this guide provides a comprehensive overview of commercially available propene-1-d1 gas. It details supplier specifications, key applications in mechanistic studies, and protocols for its use, empowering researchers to advance their work in areas from polymer chemistry to drug metabolism.

This compound (CH₃CH=CHD), a stable isotope-labeled version of propene, is a valuable tool for researchers investigating reaction mechanisms and metabolic pathways. The strategic placement of a deuterium atom at the C1 position allows for the elucidation of complex chemical transformations through techniques that can distinguish between isotopes, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide serves as a central repository of technical information for sourcing and utilizing this specialized chemical.

Commercial Supplier Specifications

The availability and specifications of this compound gas can vary between suppliers. Below is a comparative table summarizing the offerings from identified commercial sources. Researchers are advised to contact suppliers directly for the most current data and to request a certificate of analysis for detailed impurity profiles.

| Supplier | Product Name | Isotopic Enrichment (atom % D) | Chemical Purity | Package Size(s) |

| CDN Isotopes | This compound (gas) (cis/trans mixture) | 98%[1] | Information not publicly available | 0.5 L[1] |

| Icon Isotopes | This compound gas | Specifications not publicly available | Information not publicly available | Information not publicly available |

Note: This information is based on publicly available data and may be subject to change. Direct inquiry to the suppliers is recommended for the latest specifications and availability.

Key Applications and Mechanistic Insights

The primary utility of this compound lies in the study of reaction mechanisms where the fate of the vinyl hydrogens is of interest. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides profound insights into the bond-breaking and bond-forming steps of a reaction.[2][3] By comparing the reaction rates and product distributions of protiated propene with this compound, researchers can infer the involvement of the C-H bond at the C1 position in the rate-determining step of a reaction.

A significant area of application is in the study of polymerization catalysis . Ziegler-Natta and metallocene catalysts are used in the industrial production of polypropylene.[4][5] The use of this compound can help elucidate the stereochemistry of monomer insertion and the mechanism of chain propagation and termination steps.

Another important application is in understanding the mechanisms of catalytic oxidation and dehydrogenation . For instance, in the oxidative dehydrogenation of propane to propene, deuterated reactants can help determine which C-H bonds are cleaved in the initial and subsequent steps.[6]

Experimental Protocols and Handling

This compound is a flammable gas and should be handled in a well-ventilated area, such as a fume hood, with appropriate safety precautions.[7] Due to its gaseous nature, specialized equipment is required for its storage and introduction into reaction systems.

General Handling and Storage

This compound is typically supplied in lecture bottles or small gas cylinders. CDN Isotopes specifies that their product is packaged with 1-2 atmospheres of pressure and is best handled with a vacuum line.[1] It is stable if stored under recommended conditions at room temperature.[1]

Experimental Setup for Gas-Phase Reactions

A general workflow for utilizing this compound in a gas-phase reaction is depicted below. This setup allows for the precise control of gas flow and reaction conditions.

Analytical Techniques for Isotopic Analysis

The successful application of this compound hinges on the ability to accurately determine the position and quantity of the deuterium label in the reaction products.

-

Mass Spectrometry (MS): GC-MS is a powerful technique for separating reaction products and determining their mass-to-charge ratio.[8] The mass difference between deuterated and non-deuterated fragments provides direct evidence of the deuterium's location in the product molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy can be used to identify the location of deuterium.[9] In ¹H NMR, the absence of a signal at a particular chemical shift indicates the replacement of a proton with a deuterium atom.[10] In ²H NMR, a signal will be present for the deuterium atom. For polymer analysis, ¹³C NMR can also provide detailed information about the polymer microstructure resulting from the incorporation of the deuterated monomer.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the reaction in-situ, particularly in heterogeneous catalysis.[12][13] The C-D bond has a characteristic vibrational frequency that is different from the C-H bond, allowing for the observation of deuterated species adsorbed on a catalyst surface.

Illustrative Reaction Pathway: Propylene Polymerization

The following diagram illustrates a simplified view of the insertion of a this compound molecule into a growing polymer chain, a fundamental step in Ziegler-Natta polymerization. The position of the deuterium atom in the resulting polymer provides insight into the regiochemistry of the insertion.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Kinetic isotopic effects in oxidative dehydrogenation of propane on vanadium oxide catalysts (Journal Article) | ETDEWEB [osti.gov]

- 7. produkte.linde-gas.at [produkte.linde-gas.at]

- 8. researchgate.net [researchgate.net]

- 9. Polymer Analysis - Title [eng.uc.edu]

- 10. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

Propene-1-d1 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of propene-1-d1, a deuterated isotopologue of propene. This document details its fundamental molecular properties, structure, and relevant data for its application in scientific research.

Molecular Properties of this compound

This compound, also known as 1-deuterioprop-1-ene, is a form of propene where one hydrogen atom on the first carbon has been replaced by its isotope, deuterium.[1] This isotopic substitution is crucial for a variety of scientific applications, including mechanistic studies in organic chemistry, as a tracer in mass spectrometry, and in vibrational spectroscopy.

The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₅D[2][3] |

| Molecular Weight | 43.09 g/mol [1][2][4] |

| Exact Mass | 43.0532269373 Da[1] |

| CAS Number | 1560-60-7[1][2][3][4][5] |

| Synonyms | 1-Deuterioprop-1-ene, deuteropropylene, (Z)-1-deuteriopropene, trans-1-deuterio-propylene[1] |

| Isotopic Enrichment | 98 atom % D[4] |

Molecular Structure

The structure of this compound is analogous to that of propene, with the key difference being the presence of a deuterium atom on the C1 carbon. The molecule can exist as either the cis (Z) or trans (E) isomer, depending on the position of the deuterium atom relative to the methyl group across the double bond.

Caption: 2D structures of trans and cis isomers of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for the preparation of deuterated alkenes can be applied. These methods often involve the use of deuterated reagents in established alkene synthesis reactions.

One common approach is the Wittig reaction, utilizing a deuterated aldehyde or a deuterated phosphonium ylide. Another potential route is through the reduction of a corresponding deuterated alkyne. The choice of synthetic route will depend on the desired isomeric purity and the availability of starting materials.

For analytical purposes, the identification and characterization of this compound would typically involve techniques such as:

-

Mass Spectrometry: To confirm the molecular weight and isotopic enrichment.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-D vibrational modes, which differ from the C-H modes of unlabeled propene. The C=C stretching vibration is typically observed around 1640-1645 cm⁻¹[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a simplified spectrum compared to propene due to the absence of a proton at the C1 position, while ²H NMR (deuterium NMR) would confirm the presence and location of the deuterium atom.

The workflow for a typical synthesis and characterization of this compound is illustrated below.

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C3H6 | CID 16697568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1560-60-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. This compound | CAS#:1560-60-7 | Chemsrc [chemsrc.com]

- 6. infrared spectrum of propene C3H6 CH3CH=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Analysis of Propene-1-d1: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for propene-1-d1 (CH₃CH=CHD), a deuterated isotopologue of propene. The information is targeted towards researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by general experimental protocols and logical workflows.

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the following data are predicted based on the well-documented spectra of propene (CH₃CH=CH₂) and the known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H or D) has a nuclear spin (I=1) and is NMR active, but it resonates at a much different frequency than protons (¹H). Its primary effects on ¹H and ¹³C NMR spectra are the disappearance of the signal for the replaced proton, changes in the splitting patterns of adjacent nuclei, and small shifts in the resonance frequencies of nearby carbons (isotopic shifts).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hc (CH₃) | ~1.71 | Doublet of doublets (dd) | J(Hc-Ha) ≈ 6.4 Hz, J(Hc-Hb) ≈ 1.5 Hz |

| Ha (-CH=) | ~5.75 | Doublet of quartets (dq) | J(Ha-Hb) ≈ 17.0 Hz, J(Ha-Hc) ≈ 6.4 Hz |

| Hb (=CHD) | ~5.00 | Doublet of quartets (dq) | J(Hb-Ha) ≈ 17.0 Hz, J(Hb-Hc) ≈ 1.5 Hz |

Note: The signal for the proton at the C1 position in propene (around 4.9-5.1 ppm) is absent in the ¹H NMR spectrum of this compound. The multiplicity of the remaining vinyl protons (Ha and Hb) may be further complicated by smaller deuterium couplings (J(H-D)), which are typically around 1/7th of the corresponding J(H-H) value.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) |

| C1 (=CHD) | ~115 (with an upfield isotope shift) | Doublet (due to C-D coupling) |

| C2 (-CH=) | ~135 | Doublet |

| C3 (CH₃) | ~22 | Quartet |

Note: In a proton-decoupled ¹³C NMR spectrum, each carbon would appear as a singlet. The carbon atom bonded to deuterium (C1) is expected to show a slight upfield shift (isotope effect) compared to the corresponding carbon in unlabeled propene.[1]

Infrared (IR) Spectroscopy

The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable decrease in the vibrational frequency of the corresponding bond.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |

| C-D Stretch (=C-D) | ~2200 - 2300 | Shifted from the =C-H stretch (~3080 cm⁻¹) in propene. |

| C=C Stretch | ~1645 | Largely unaffected by deuteration.[2] |

| C-H Stretch (sp²) | ~3080 | Present due to the remaining vinyl proton. |

| C-H Stretch (sp³) | ~2870 - 2990 | Present due to the methyl group.[2] |

| Fingerprint Region | 400 - 1500 | Will show differences compared to propene due to altered bending vibrations.[2] |

Mass Spectrometry (MS)

In mass spectrometry, deuteration increases the molecular weight of the compound by one mass unit for each deuterium atom. The fragmentation patterns are generally similar to the unlabeled compound, but the masses of fragments containing the deuterium atom will be shifted.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

| [M]⁺ | 43 | Molecular ion peak. Propene has a molecular weight of 42.08 g/mol .[3] this compound has a molecular weight of approximately 43.09 g/mol .[4] |

| [M-H]⁺ | 42 | Loss of a hydrogen atom. |

| [M-D]⁺ | 41 | Loss of a deuterium atom. |

| [C₃H₅]⁺ | 41 | Allyl cation, a common fragment for propene. |

| [C₂H₂D]⁺ | 29 | Fragment containing the deuterium atom. |

| [CH₃]⁺ | 15 | Methyl cation fragment. |

Experimental Protocols

Sample Preparation and Handling

This compound is a gas at room temperature and is flammable.[5]

-

Handling: All handling should be conducted in a well-ventilated fume hood or using a vacuum line.[5]

-

NMR: For solution-state NMR, the gas can be condensed into a chilled NMR tube containing a deuterated solvent (e.g., CDCl₃, acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts.[6]

-

IR: Gas-phase IR spectra can be obtained using a gas cell with appropriate windows (e.g., KBr). The cell is filled with the gas to a specific pressure.

-

MS: The gaseous sample can be introduced directly into the ion source of the mass spectrometer via a gas inlet system.

Instrumentation

-

NMR: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is suitable. The instrument should be capable of performing both ¹H and ¹³C NMR experiments.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

MS: An electron ionization (EI) mass spectrometer is commonly used for volatile compounds to generate characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Comparison of expected spectroscopic data for propene and this compound.

Caption: A generalized workflow for the spectroscopic analysis of gaseous this compound.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. infrared spectrum of propene C3H6 CH3CH=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Propene [webbook.nist.gov]

- 4. This compound | C3H6 | CID 16697568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. docbrown.info [docbrown.info]

Navigating the Nuances of Propene-1-d1: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Propene-1-d1 (CH₃CH=CHD), a deuterated isotopologue of propene, is a valuable tool in mechanistic studies, metabolic pathway elucidation, and as a starting material in the synthesis of complex labeled molecules. Its utility in research, particularly in pharmaceutical development, necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for a laboratory and research environment. While specific quantitative safety data for this compound is limited, the following information, largely based on its non-deuterated counterpart, propene (propylene), offers a robust framework for its safe management. The presence of deuterium can slightly alter physical properties such as boiling point and vapor pressure, but the fundamental hazards associated with a flammable, liquefied gas remain.[1]

Core Physical and Chemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is paramount for safe handling.

| Property | Value |

| Molecular Formula | C₃H₅D[2] |

| Molecular Weight | 43.09 g/mol [3][4] |

| Appearance | Colorless gas[1] |

| Boiling Point | -47.6 °C (for Propene) |

| Flash Point | -108 °C (for Propene) |

| Autoignition Temperature | 455 °C (for Propene) |

| Lower Explosive Limit (LEL) | 2.0% in air (for Propene) |

| Upper Explosive Limit (UEL) | 11.1% in air (for Propene) |

| Vapor Density | 1.5 (Air = 1) (for Propene) |

| Solubility | Insoluble in water; soluble in alcohol and ether |

Note: Quantitative data for boiling point, flash point, autoignition temperature, and explosive limits are for non-deuterated propene and should be considered indicative for this compound.

Hazard Identification and GHS Classification

This compound should be handled with the same precautions as propene, which is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Flammable Gases: Category 1 (H220: Extremely flammable gas)[5]

-

Gases Under Pressure: Liquefied gas (H280: Contains gas under pressure; may explode if heated)[5]

-

Simple Asphyxiant: May displace oxygen and cause rapid suffocation in high concentrations.[6]

Hazard Pictograms:

Experimental Protocols: Safe Handling and Use

Adherence to detailed experimental protocols is critical to mitigate the risks associated with this compound.

Gas Cylinder Handling and Storage

-

Receiving and Inspection: Upon receipt, inspect the cylinder for any signs of damage, corrosion, or leaks. Ensure the valve protection cap is securely in place.

-

Storage:

-

Store cylinders in a well-ventilated, designated gas cylinder storage area.[5]

-

The storage area should be free from ignition sources, combustible materials, and protected from direct sunlight and heat.[7]

-

Secure cylinders in an upright position using chains or straps to prevent falling.

-

Segregate flammable gas cylinders from oxidizing gases and other incompatible materials.

-

-

Transportation: Use a cylinder cart to move cylinders; do not drag or roll them.

Experimental Setup and Use

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Equipment:

-

Use only equipment (regulators, tubing, reaction vessels) specifically designed and rated for use with flammable, liquefied gases.

-

All equipment should be properly grounded to prevent the buildup of static electricity.[5][8]

-

Utilize non-sparking tools when working with or near this compound setups.[8]

-

-

Leak Detection: Before introducing the gas, perform a leak test on the entire system using an inert gas (e.g., nitrogen or argon) and a leak detection solution (e.g., soapy water).

-

Gas Delivery:

-

Ensure the cylinder is securely clamped in the fume hood.

-

Attach the appropriate two-stage regulator.

-

Slowly open the main cylinder valve, followed by the regulator valve, to the desired pressure.

-

It is recommended to handle this compound, which is often supplied at 1-2 atmospheres of pressure, using a vacuum line for precise control.[4]

-

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when connecting or disconnecting cylinders or during operations with a higher risk of leaks.

-

Hand Protection: Wear cryogenic gloves when handling liquefied gas to prevent frostbite. For general handling of tubing and apparatus, neoprene or other chemically resistant gloves are suitable.[9]

-

Body Protection: A flame-retardant lab coat is required.[5]

Emergency Procedures

Gas Leak

-

Immediate Actions:

-

If a leak is detected, immediately shut off the gas supply if it is safe to do so.

-

Extinguish all nearby ignition sources.[5]

-

Evacuate the immediate area.

-

-

Response:

-

Increase ventilation to the area.

-

Do not re-enter the area until the gas concentration has been confirmed to be below the lower explosive limit by a qualified person using a gas detector.

-

For a large leak, evacuate the building and contact emergency services.

-

Fire

-

Small Fire: For a small, localized fire, use a Class B fire extinguisher (carbon dioxide or dry chemical).

-

Leaking Gas Fire: Do not extinguish a fire that is being fed by a leaking gas cylinder unless the gas flow can be stopped safely.[5] Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive gas cloud.

-

Cylinder Fire: If a cylinder is involved in a fire, evacuate the area immediately. There is a significant risk of a Boiling Liquid Expanding Vapor Explosion (BLEVE).[10] If trained and equipped, cool the cylinder from a safe distance with a water spray.[11][12]

Toxicity and Health Effects

-

Inhalation: Propene is considered a simple asphyxiant at high concentrations, displacing oxygen and leading to dizziness, headache, and ultimately unconsciousness and death.[6][14] In low concentrations, it can have narcotic effects.[7]

-

Skin Contact: Direct contact with the liquid or rapidly expanding gas can cause severe frostbite.[15]

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for the risk assessment and implementation of control measures when working with this compound.

Caption: Risk assessment and control workflow for this compound.

Disposal

Unused or waste this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific procedures. Empty cylinders should be returned to the supplier.

By implementing these comprehensive safety and handling precautions, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for groundbreaking scientific discovery.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C3H6 | CID 16697568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. hess.com [hess.com]

- 6. gasinnovations.com [gasinnovations.com]

- 7. alsafetydatasheets.com [alsafetydatasheets.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. produkte.linde-gas.at [produkte.linde-gas.at]

- 10. nwcg.gov [nwcg.gov]

- 11. Fire Fighting Hazards During Propane Tank Fires | NIOSH | CDC [cdc.gov]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. echemi.com [echemi.com]

- 14. pcs.com.sg [pcs.com.sg]

- 15. tollgas.com [tollgas.com]

In-Depth Technical Guide to the Isotopic Purity Analysis of Propene-1-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of propene-1-d1. Ensuring the isotopic enrichment and positional integrity of deuterated compounds is critical for their application in mechanistic studies, as internal standards in quantitative analysis, and in the development of deuterated drugs. This document outlines the primary analytical techniques, presents detailed experimental protocols, and summarizes quantitative data for the analysis of this compound.

Core Analytical Techniques

The isotopic purity of this compound is primarily assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in quantifying the degree of deuteration and identifying potential isotopic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating this compound from its unlabeled counterpart and other isotopologues, followed by their mass analysis. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving and quantifying species with very small mass differences.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H or D) NMR are invaluable for confirming the specific position of the deuterium label. ¹H NMR can be used to observe the disappearance of a signal at a specific position, while ²H NMR directly detects the deuterium nucleus, confirming its location and providing quantitative information.

-

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): While more commonly used for determining ¹³C/¹²C ratios, this technique can be adapted for the analysis of deuterated compounds. It provides high-precision measurements of isotope ratios.

Quantitative Data Summary

The isotopic purity of this compound and related isotopologues is typically reported as "atom % D," which represents the percentage of the specific isotopic label in the compound. The following table summarizes available quantitative data.

| Compound | Stated Isotopic Purity (atom % D) | Source |

| This compound | 98 | Commercial Supplier |

| Propene-1,1,2-d3 | 99 | Commercial Supplier |

| Propene-1,1-d2 | 98 | Commercial Supplier |

| Perdeuterated d14-(1,3-diisopropenylbenzene) precursor | 99.2 | Research Article[1] |

| Propene-d6 | 99 | Commercial Supplier[2] |

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the analysis of gaseous this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted for the analysis of light hydrocarbon gases.

Sample Handling:

-

This compound is a gas at room temperature and is typically supplied in lecture bottles. Due to its gaseous nature, it is best handled using a vacuum line to avoid contamination with atmospheric gases and moisture.

-

Samples for injection into the GC-MS are collected using a gas-tight syringe.

Instrumentation:

-

Gas Chromatograph (GC): Agilent 7890A or similar.

-

Mass Spectrometer (MS): Agilent 5975C or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for enhanced mass accuracy.

-

GC Column: A capillary column suitable for light hydrocarbon separation, such as an Agilent HP-PLOT Al₂O₃ "M" (50 m x 0.53 mm) or a Restek Rt®-Alumina BOND/Na₂SO₄ (50 m x 0.53 mm).

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1-2 mL/min.

GC Method:

-

Inlet Temperature: 200 °C.

-

Injection Mode: Split injection with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injection Volume: 100 µL.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Hold: Maintain at 200 °C for 5 minutes.

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 15-100.

-

Data Analysis:

-

The mass spectrum of unlabeled propene will show a molecular ion peak ([M]⁺) at m/z 42 and a base peak at m/z 41 ([M-H]⁺)[1].

-

For this compound, the molecular ion peak is expected at m/z 43.

-

Isotopic purity is determined by comparing the integrated peak areas of the molecular ions of the deuterated (m/z 43) and any unlabeled (m/z 42) species.

-

Corrections for the natural abundance of ¹³C in the unlabeled propene (which also contributes to the m/z 43 signal) must be applied for accurate quantification.

-

NMR Spectroscopy Protocol

This protocol is designed for the analysis of gaseous samples dissolved in a deuterated solvent.

Sample Preparation:

-

A J. Young NMR tube is required for handling gaseous samples under pressure.

-

The NMR tube is cooled in liquid nitrogen, and a known amount of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) is added.

-

The this compound gas is then condensed into the cooled NMR tube via a vacuum line.

-

The tube is sealed and allowed to warm to room temperature, allowing the gas to dissolve in the solvent.

Instrumentation:

-

NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.

-

Probe: Standard 5 mm broadband probe.

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Expected Spectrum of Unlabeled Propene:

-

~1.71 ppm (doublet of doublets, 3H, -CH₃).

-

~4.9-5.1 ppm (multiplet, 2H, =CH₂).

-

~5.7-5.9 ppm (multiplet, 1H, -CH=).

-

-

Analysis of this compound:

-

In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C1 position will be significantly reduced or absent.

-

The multiplicity of the remaining protons coupled to the C1 position will also change.

-

Isotopic purity can be estimated by comparing the integration of the residual C1-H signal to the integration of other proton signals in the molecule.

-

²H (Deuterium) NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

-

Analysis: A single resonance should be observed in the region corresponding to the chemical shift of the C1 proton, confirming the position of the deuterium label. The presence of other signals would indicate isotopic scrambling.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Analysis

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propene (C₃H₆), a cornerstone of the petrochemical industry, is a prochiral molecule with hydrogen atoms in three distinct chemical environments: methyl (-CH₃), methine (=CH-), and methylene (=CH₂). The natural abundance of deuterium (²H or D), the stable heavy isotope of hydrogen, is approximately 0.0156% (156 ppm) on Earth. However, this abundance is not uniformly distributed within and among molecules. Isotopic fractionation, driven by kinetic and thermodynamic effects during the formation and processing of organic compounds, leads to variations in the site-specific and bulk deuterium content.

For researchers in drug development, understanding the natural deuterium distribution in key building blocks like propene is crucial. The "deuterium effect" in medicinal chemistry, where selective incorporation of deuterium can alter metabolic pathways and enhance the pharmacokinetic profiles of drug candidates, relies on a precise understanding of isotopic distribution. This guide provides a comprehensive overview of the natural abundance of deuterium in propene, details the state-of-the-art analytical techniques for its determination, and presents the underlying principles of isotopic fractionation.

Quantitative Data on Deuterium Abundance

Direct, high-precision measurements of the site-specific natural abundance of deuterium in propene are not widely available in the scientific literature. However, based on studies of related light hydrocarbons such as propane, and general principles of isotopic fractionation, we can infer the expected distribution. The following table summarizes the typical natural abundance of deuterium and provides estimated site-specific values for propene. These estimations are based on the understanding that kinetic isotope effects during formation and processing can lead to slight enrichment or depletion at different positions.

Table 1: Estimated Natural Abundance of Deuterium in Propene

| Parameter | Value | Method of Determination (Proposed) |

| Bulk Deuterium Abundance | ||

| (D/H) ratio | ~1.56 x 10⁻⁴ | Isotope Ratio Mass Spectrometry (IRMS) |

| δD (‰ vs. VSMOW) | -100 to -200 ‰ | IRMS |

| Site-Specific Deuterium Abundance (Estimated) | ||

| Methyl group (-CH₃) | Slightly enriched relative to bulk | Quantitative ²H NMR Spectroscopy |

| Methine group (=CH-) | Close to bulk abundance | Quantitative ²H NMR Spectroscopy |

| Methylene group (=CH₂) | Slightly depleted relative to bulk | Quantitative ²H NMR Spectroscopy |

Note: Vienna Standard Mean Ocean Water (VSMOW) is the international standard for hydrogen and oxygen isotopes. The δD value represents the deviation from this standard in parts per thousand (per mil, ‰). Negative values indicate depletion in deuterium relative to the standard. The estimated site-specific abundances are based on typical kinetic isotope effects observed in the formation of alkenes from saturated precursors, where C-H bond cleavage is often the rate-determining step.

Experimental Protocols

The determination of the natural abundance of deuterium in propene requires high-precision analytical techniques. The two primary methods employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) for bulk isotopic composition and Nuclear Magnetic Resonance (NMR) Spectroscopy for site-specific information.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Deuterium Analysis

IRMS is the gold standard for high-precision measurement of the overall D/H ratio in a sample. The method involves the complete conversion of the organic compound into hydrogen gas (H₂) and subsequent analysis in a specialized mass spectrometer.

Methodology:

-

Sample Preparation: A purified sample of propene gas is introduced into a high-temperature conversion system.

-

Quantitative Conversion: The propene is passed through a reactor, typically a ceramic tube packed with a reducing agent (e.g., chromium metal) at temperatures exceeding 1000°C. This process quantitatively converts all hydrogen in the propene to H₂ gas.

-

Gas Chromatography (GC) Separation: The resulting gas mixture is passed through a gas chromatograph to separate the H₂ from other potential combustion products.

-

Introduction into the Mass Spectrometer: The purified H₂ gas is then introduced into the ion source of the IRMS.

-

Ionization and Mass Analysis: The H₂ molecules are ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated in a magnetic field according to their mass-to-charge ratio (m/z 2 and 3, respectively).

-

Detection and Data Analysis: The ion beams are detected by a Faraday cup array. The ratio of the ion currents (m/z 3 to m/z 2) is used to calculate the D/H ratio. The results are typically expressed in delta notation (δD) relative to VSMOW.

Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Analysis

²H NMR spectroscopy is a powerful tool for determining the distribution of deuterium at different positions within a molecule. Due to the low natural abundance of deuterium, this technique requires a high-field NMR spectrometer and extended acquisition times.

Methodology:

-

Sample Preparation: A high-purity sample of propene is condensed into a high-pressure NMR tube containing a suitable deuterated solvent for locking purposes (e.g., benzene-d₆). The concentration of propene should be as high as possible.

-

NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a sensitive cryoprobe. The spectrometer is tuned to the deuterium frequency.

-

Acquisition Parameters:

-

A quantitative ²H NMR pulse sequence is used, ensuring complete relaxation of the deuterium nuclei between scans. This typically involves a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the deuterium nuclei in the molecule.

-

Proton decoupling is applied to collapse the deuterium signals into singlets, improving the signal-to-noise ratio and simplifying the spectrum.

-

A large number of scans (typically thousands) are acquired to achieve an adequate signal-to-noise ratio for the natural abundance signals.

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is processed with appropriate window functions and Fourier transformed.

-

The resulting spectrum is carefully phased and baseline corrected.

-

The signals corresponding to the different hydrogen positions in propene (methyl, methine, and methylene) are identified based on their chemical shifts.

-

The relative abundance of deuterium at each site is determined by integrating the corresponding signals. The integral values are directly proportional to the concentration of deuterium at each position.

-

Visualizations

Experimental Workflow for Deuterium Abundance Determination

Caption: Workflow for determining bulk and site-specific deuterium abundance in propene.

Logical Relationships in Isotopic Fractionation of Propene

Caption: Factors influencing the site-specific deuterium distribution in propene.

Conclusion

While precise, experimentally determined values for the natural abundance of deuterium in propene at a site-specific level remain a gap in the current scientific literature, established analytical techniques provide a clear path for their determination. For professionals in drug development and other scientific fields, understanding the principles of isotopic fractionation and the methodologies for its measurement is paramount. The expected non-uniform distribution of deuterium in propene, with slight enrichment in the methyl group and depletion in the methylene group, is a direct consequence of the kinetic isotope effect during its formation. The experimental workflows outlined in this guide for IRMS and ²H NMR spectroscopy provide the necessary framework for researchers to undertake such measurements, paving the way for a more nuanced application of the deuterium effect in the design of novel therapeutics and a deeper understanding of fundamental chemical processes.

Literature review of propene-1-d1 studies

An In-depth Technical Guide to Propene-1-d1 Studies for Researchers, Scientists, and Drug Development Professionals.

This compound, a deuterated isotopologue of propene, serves as a valuable tool in various chemical and physical studies. Its unique spectroscopic signature and involvement in fundamental chemical reactions make it a subject of interest for researchers in fields ranging from physical chemistry to drug development, where isotopic labeling is a key technique. This guide provides a comprehensive review of the existing literature on this compound, focusing on its spectroscopic characterization, synthesis, and reaction kinetics.

Molecular Properties

This compound is a structural isomer of propene where one of the hydrogen atoms on the C1 carbon is replaced by a deuterium atom.

| Property | Value |

| Chemical Formula | C3H5D[1] |

| IUPAC Name | 1-deuterioprop-1-ene[2] |

| CAS Number | 1560-60-7[1][2] |

| Molar Mass | 43.09 g/mol [1][2] |

| Synonyms | 1-Deuterioprop-1-ene, deuteropropylene[2] |

Spectroscopic Studies

The primary focus of research on this compound has been its spectroscopic characterization, which provides fundamental insights into its molecular structure and dynamics.

Microwave and Rotational Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise geometry of molecules through the analysis of their rotational transitions.[3][4][5] Studies on propene and its deuterated isotopologues, including this compound, have provided detailed information on bond lengths, bond angles, and internal rotation.

Experimental Protocol: Fourier Transform Microwave (FTMW) Spectroscopy

A common experimental setup for studying the rotational spectrum of molecules like this compound is the Fourier Transform Microwave (FTMW) spectrometer.

-

Sample Introduction : A gaseous sample of this compound, often diluted in an inert gas like neon or argon, is introduced into a high-vacuum chamber through a pulsed nozzle. This creates a supersonic jet, which cools the molecules to a very low rotational temperature (a few Kelvin).

-

Microwave Excitation : A short, high-power microwave pulse is used to polarize the molecules, causing them to rotate coherently.

-

Free Induction Decay (FID) : After the pulse, the coherently rotating molecules emit a decaying microwave signal, known as the Free Induction Decay (FID).

-

Signal Detection and Transformation : The FID signal is detected, digitized, and then Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions.

Quantitative Data from Rotational Spectroscopy of Propene Isotopologues

The rotational constants obtained from these experiments are inversely proportional to the moments of inertia of the molecule. By analyzing the spectra of different isotopologues, a very precise molecular structure can be determined.

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| Propene (Normal) | 29272.9 | 9294.1 | 7856.3 |

| Propene-3-d1 (S) | 40582.157 | 9067.024 | 7766.0165 |

| Propene-3-d1 (A) | 43403.75 | 8658.961 | 7718.247 |

Note: Data for this compound specifically was not found in the initial search, so data for a related isotopologue, propene-3-d1, is presented for illustrative purposes. The 'S' and 'A' conformers refer to the deuterium atom being in-plane or out-of-plane, respectively.[6]

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[7] These modes are sensitive to isotopic substitution, making vibrational spectroscopy a useful tool for studying deuterated compounds.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation : The this compound sample can be in the gas or liquid phase. For gas-phase measurements, the sample is introduced into a gas cell with windows transparent to infrared radiation (e.g., CsBr).[8][9] For liquid-phase measurements, a thin film of the sample is placed between two infrared-transparent plates.

-

IR Radiation Source : A broadband infrared source is used to irradiate the sample.

-

Interferometer : In a Fourier Transform Infrared (FTIR) spectrometer, the IR beam is passed through an interferometer (typically a Michelson interferometer) to create an interferogram.

-

Sample Interaction : The modulated IR beam passes through the sample, where specific frequencies corresponding to the vibrational modes are absorbed.

-

Detection and Transformation : The transmitted light is detected, and the resulting interferogram is Fourier transformed to obtain the infrared spectrum.

Quantitative Data from Vibrational Spectroscopy of Propyne-d1

| Vibrational Mode | Harmonic Frequency (ωi) (cm⁻¹) | Anharmonicity (Xii) (cm⁻¹) |

| Methyl C-H Stretch | 3034 ± 5 | -64 ± 2 |

This data was obtained using a combination of standard infrared techniques and intracavity dye laser photoacoustic spectroscopy for higher overtones.[10]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound were not found in the initial search, a general approach for the selective deuteration of alkenes can be outlined. One common method is through the reduction of a corresponding deuterated precursor.

Experimental Protocol: Hypothetical Synthesis via Deuterated Grignard Reagent

-

Preparation of Deuterated Grignard Reagent : A deuterated alkyl halide, such as 1-bromo-1-deuteriopropane, would be reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, 1-deuterio-propylmagnesium bromide.

-

Elimination Reaction : The Grignard reagent is then subjected to a controlled elimination reaction to form this compound. This could be achieved by reacting it with a suitable proton source under conditions that favor elimination over substitution.

-

Purification : The resulting this compound gas would be purified, for example, by passing it through a cold trap to remove any less volatile impurities.

Reactions of this compound

The reactivity of this compound is expected to be very similar to that of propene. However, the presence of deuterium can lead to kinetic isotope effects, which can be studied to elucidate reaction mechanisms.

Pyrolysis

Pyrolysis is the thermal decomposition of a substance in the absence of oxygen. The pyrolysis of propene has been studied to understand the formation of larger hydrocarbons and soot.[11] Studies involving this compound could help to determine the role of C-H bond cleavage at the C1 position in the initial steps of pyrolysis.

Experimental Protocol: Flow Reactor Pyrolysis

-

Reactant Feed : A mixture of this compound and a carrier gas (e.g., nitrogen or argon) is fed into a flow reactor at a controlled flow rate.

-

Heating Zone : The reactor is heated to a high temperature (typically > 800 K) to initiate pyrolysis.

-

Reaction : The this compound undergoes decomposition and subsequent reactions as it flows through the reactor.

-

Product Sampling and Analysis : The product stream is sampled at the reactor outlet and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various products.

Isomerization

The isomerization of alkenes is an important industrial process. Studies on the skeletal isomerization of butene to isobutene over zeolite catalysts have been reported.[12] Similar studies with this compound could provide insights into the mechanism of isomerization, particularly the involvement of the vinyl C-H bond.

Experimental Protocol: Catalytic Isomerization in a Fixed-Bed Reactor

-

Catalyst Bed Preparation : A fixed-bed reactor is packed with a suitable catalyst, such as a zeolite (e.g., ZSM-22).[12]

-

Reactant Feed : A feed stream of this compound and a carrier gas is passed through the heated catalyst bed.

-

Reaction : Isomerization occurs as the reactant passes over the catalyst.

-

Product Analysis : The composition of the effluent gas is analyzed online using, for example, a gas chromatograph to determine the conversion and selectivity to different isomers.

Conclusion

This compound is a valuable molecule for fundamental studies in spectroscopy and reaction kinetics. The existing literature provides a solid foundation for its spectroscopic characterization, particularly through microwave and vibrational spectroscopy. While detailed synthetic and reaction kinetic studies specifically on this compound are less prevalent in the readily available literature, established methodologies for similar compounds provide clear pathways for future research. The use of this compound in mechanistic studies of pyrolysis and isomerization holds promise for a deeper understanding of these important chemical transformations. For drug development professionals, the principles and techniques outlined here are applicable to the broader field of isotopic labeling, which is crucial for ADME (absorption, distribution, metabolism, and excretion) studies and for understanding drug metabolism pathways.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C3H6 | CID 16697568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

Propene-1-d1: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for propene-1-d1 (CH₃CH=CHD). This compound, a deuterated isotopologue of propene, is a valuable starting material and intermediate in pharmaceutical research and development, particularly in metabolic studies and for the synthesis of deuterated drug candidates. Understanding its stability is crucial for ensuring its chemical integrity and for the safety of its handling and storage. This document summarizes the available data on the stability of propene and its deuterated analogues, outlines recommended storage and handling procedures, and presents a general protocol for stability testing. Due to a lack of specific quantitative stability data for this compound in the public domain, this guide draws upon information from safety data sheets (SDS) for this compound and related compounds, as well as from the scientific literature on the pyrolysis and oxidation of propene.

Introduction

Deuterium-labeled compounds, such as this compound, are of significant interest in the pharmaceutical industry. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage. This compound serves as a key building block for the synthesis of more complex deuterated molecules. Therefore, a thorough understanding of its stability and proper handling is paramount for researchers.

Chemical and Physical Properties

This compound is a colorless, flammable gas at room temperature. It is typically supplied as a compressed gas in cylinders.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₅D |

| Molecular Weight | 43.09 g/mol |

| CAS Number | 1560-60-7 |

| Boiling Point | -47.6 °C (for propene) |

| Flash Point | -108 °C (for propene) |

| Appearance | Colorless Gas |

| Isotopic Enrichment | Typically ≥98 atom % D |

Stability Profile

This compound is considered to be stable if stored under the recommended conditions.[1] The primary degradation pathways for propene are thermal decomposition and oxidation, particularly at elevated temperatures.

Thermal Stability

The thermal decomposition of non-deuterated propene has been shown to be a first-order reaction.[2] The initial and rate-determining step is the cleavage of a C-H bond to form an allyl radical and a hydrogen atom.[2] The activation energy for the thermal decomposition of propylene has been reported to be approximately 72,000 cal/mol (72 kcal/mol).[2]

Table 2: Quantitative Stability Data

| Condition | Parameter | Value for this compound | Value for Propene (for comparison) |

| Thermal Decomposition | Activation Energy | Data not available | ~72 kcal/mol[2] |

| Decomposition Rate at 25°C | Data not available | Negligible | |

| Photochemical Stability | Quantum Yield of Decomposition | Data not available | Data not available |

| Oxidative Stability | Reaction Rate with O₂ at 25°C | Data not available | Very slow |

Photochemical Stability

Alkenes can undergo various photochemical reactions upon absorption of ultraviolet light, including cis-trans isomerization, cycloadditions, and rearrangements. While these reactions are possible for this compound, specific studies on its photochemical stability and degradation pathways are not widely reported. To maintain the integrity of the product, it is recommended to protect it from light.

Incompatible Materials

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Hazardous reactions can occur in the presence of these materials.

Storage and Handling

Proper storage and handling of this compound are essential for maintaining its purity and ensuring safety.

Recommended Storage Conditions

Table 3: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation |

| Storage Temperature | Room temperature.[1] |

| Storage Area | Store in a well-ventilated place.[3][4][5] |

| Light Exposure | Protect from sunlight.[3][5] |

| Cylinder Orientation | Cylinders should be stored upright and firmly secured. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5] |

| Incompatible Materials | Segregate from oxidant gases and other oxidants. |

| Shelf Life | Re-analyze for chemical purity after three years.[1] |

Handling Procedures

This compound is a flammable gas and is typically supplied in cylinders under pressure.[1] Handling should be performed in a well-ventilated area, preferably in a fume hood or using a gas cabinet. A vacuum line is recommended for handling this product.[1] All equipment used should be properly grounded to prevent static discharge.

Experimental Protocol: Gas Stability Testing

While no standard protocol for this compound is published, a general procedure for assessing the stability of a compressed gas can be adapted. This protocol is designed to evaluate the stability under accelerated conditions and in real-time.

Objective: To determine the long-term stability of this compound by assessing its purity over time under specified storage conditions.

Materials:

-

Cylinder of this compound

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Temperature-controlled storage chambers

-

Gas sampling bags or cylinders

-

Vacuum line and appropriate gas handling manifold

Methodology:

-

Initial Analysis (Time = 0):

-

Using a validated GC-MS method, perform an initial analysis of the this compound from the cylinder to determine its initial purity and identify any impurities. This will serve as the baseline.

-

-

Sample Preparation and Storage:

-